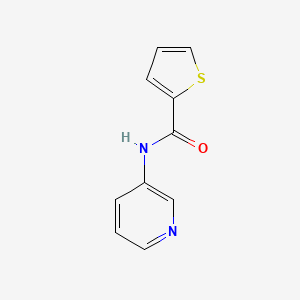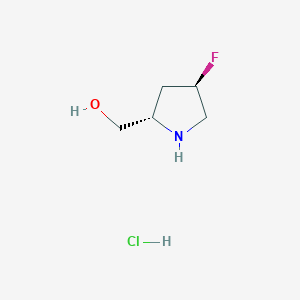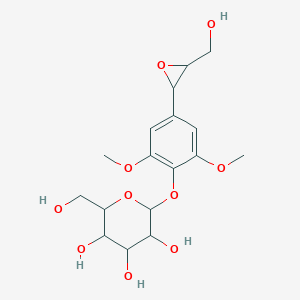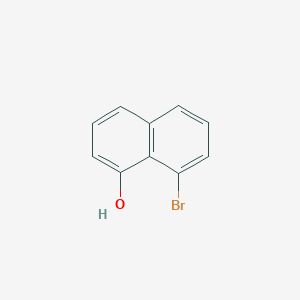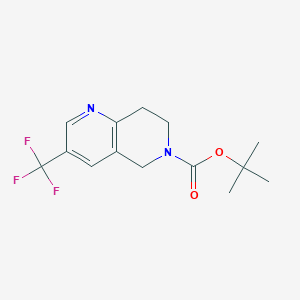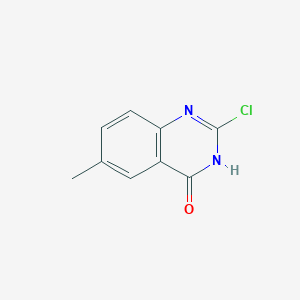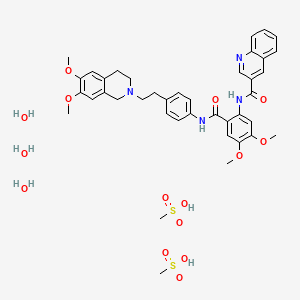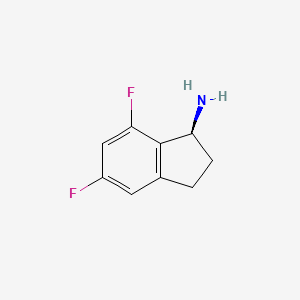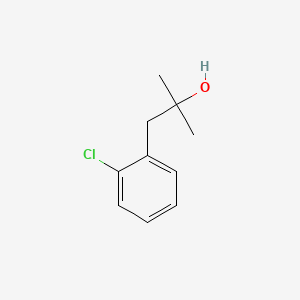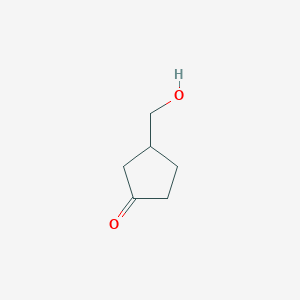
3-(HYDROXYMETHYL)CYCLOPENTAN-1-ONE
描述
3-(Hydroxymethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H10O2 It is a cyclopentanone derivative with a hydroxymethyl group attached to the third carbon of the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent quantities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclopentan-1-one.
Reduction: 3-(Hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanone derivatives.
科学研究应用
3-(Hydroxymethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 3-(Hydroxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopentanone: Lacks the hydroxymethyl group, making it less reactive in certain reactions.
3-(Hydroxymethyl)cyclopentanol: Contains an additional hydroxyl group, altering its chemical properties.
2-Hydroxymethyl-2-cyclopenten-1-one: Similar structure but with different reactivity due to the position of the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)cyclopentan-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its hydroxymethyl group provides additional reactivity compared to cyclopentanone, making it more versatile in various applications .
属性
IUPAC Name |
3-(hydroxymethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJASYMJNCZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 3-(Hydroxymethyl)cyclopentanone?
A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) is not naturally occurring but can be synthesized from renewable biomass sources. One of the primary production routes involves the catalytic hydrogenative ring rearrangement of 5-(hydroxymethyl)furfural (HMF) [, , , ]. HMF, in turn, can be derived from the dehydration of fructose, a sugar abundant in biomass.
Q2: What makes 3-(Hydroxymethyl)cyclopentanone a promising platform chemical?
A2: HCPN's structure, featuring both a ketone and a hydroxyl group, offers versatile reactivity, allowing for various chemical transformations. This versatility makes it a potential building block for numerous valuable chemicals, including pharmaceuticals, polymers, and fuels []. Additionally, its origin from renewable biomass sources positions it as a sustainable alternative to petroleum-derived chemicals.
Q3: What types of catalysts are effective in producing 3-(Hydroxymethyl)cyclopentanone from 5-(hydroxymethyl)furfural?
A3: Various heterogeneous catalysts have shown promise in facilitating the conversion of HMF to HCPN. Nickel supported on alumina (Ni/Al2O3) derived from layered double hydroxides has demonstrated good activity and selectivity for HCPN production in an aqueous medium [, ]. Other notable examples include palladium supported on pyrochlore catalysts with oxygen vacancies [] and palladium supported on various lanthanum-based pyrochlores (La2B2O7, where B=Ti, Zr, Ce) []. The choice of catalyst and reaction conditions significantly influences the selectivity towards HCPN versus other potential products like tetrahydrofuran-2,5-diyldimethanol.
Q4: What challenges are associated with the catalytic production of 3-(Hydroxymethyl)cyclopentanone?
A4: While promising, the catalytic synthesis of HCPN faces challenges. One significant hurdle is achieving high selectivity towards HCPN while minimizing the formation of byproducts. Reaction temperature plays a crucial role, with lower temperatures favoring HCPN formation, while higher temperatures can lead to the formation of 3-hydroxymethyl cyclopentanone []. Another challenge is catalyst deactivation, often due to coke formation, necessitating regeneration processes []. Research continues to optimize catalyst design and reaction conditions to enhance HCPN yield and process sustainability.
Q5: Are there any computational studies related to the production or applications of 3-(Hydroxymethyl)cyclopentanone?
A5: While the provided abstracts don't detail specific computational studies on HCPN, they highlight the importance of understanding reaction mechanisms and catalyst behavior. Computational chemistry tools, like Density Functional Theory (DFT), can be employed to investigate the reaction pathways involved in HCPN synthesis, helping to design more efficient and selective catalysts []. These tools can also predict the properties and reactivity of HCPN derivatives, guiding the development of new applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


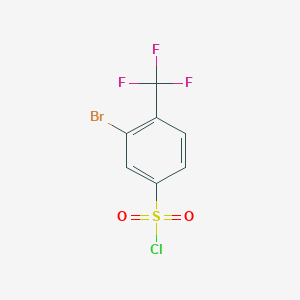
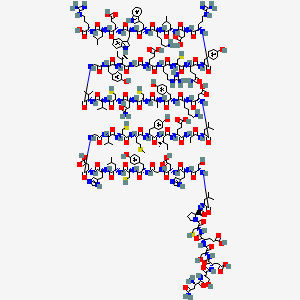
![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)
